N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-6-4-8(5-7-19)13(20)18-14-17-12-10(23-14)3-2-9(15)11(12)16/h2-3,8H,4-7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRUCQPIQWXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in antibacterial and antitumor applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a dichlorobenzo[d]thiazole moiety, a methylsulfonyl group, and a piperidine ring, which contribute to its biological properties. The presence of halogen atoms (chlorine) enhances its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂N₃O₂S |
| Molecular Weight | 328.2 g/mol |
| CAS Number | 946286-95-9 |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes and membranes effectively.
- Mechanism of Action : The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and division .
- In Vitro Studies : In studies evaluating the antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with similar structural features demonstrated notable zones of inhibition. For instance, hybrid antimicrobials combining thiazole and sulfonamide moieties showed enhanced activity when used alongside cell-penetrating peptides .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 10.5 |
| S. aureus | 8 |
| B. subtilis | 9 |
| S. epidermidis | 6 |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) revealed that the compound could inhibit cell proliferation effectively. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is critical for assessing the compound's potency .
- Comparison with Standard Drugs : The antitumor efficacy was compared with standard chemotherapeutics like doxorubicin and vandetanib, showing promising results in inhibiting tumor growth while maintaining lower toxicity levels on normal cells .
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- A study demonstrated that derivatives with similar thiazole structures exhibited higher antibacterial activity than their benzimidazole counterparts, indicating the significance of the thiazole moiety in enhancing biological effects .
- Another research focused on optimizing chemical structures for better selectivity and reduced toxicity in cancer therapies, suggesting that modifications can lead to improved therapeutic indices for new drug candidates .
Comparison with Similar Compounds
Structural Analogues from Multitarget Inhibitors ()
describes compounds with the general structure N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(aryl/heteroarylsulfonyl)piperidine-4-carboxamide , differing in the sulfonyl substituent. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., 2,4-dimethylphenyl in 4–22) correlate with higher synthetic yields (75%), likely due to enhanced reaction stability.
- Bulky or electron-deficient substituents (e.g., Br in 4–21, F in 4–26) reduce yields, possibly due to steric hindrance or electronic deactivation .
Antimicrobial Thiazole Derivatives ()
highlights sulfonamide-thiazole hybrids with antimicrobial activity. The target compound shares a thiazole core but differs in the piperidine-carboxamide and sulfonyl groups.
Table 2: Antimicrobial Activity and Physical Properties
| Compound ID | Substituent | Melting Point (°C) | Activity Notes |
|---|---|---|---|
| 5 | 4-Chlorophenyl | 280–281 | High thermal stability |
| 7 | 4-Methoxyphenyl | 142–143 | Lower melting point |
| Target | Methylsulfonyl | Not reported | Likely moderate solubility |
Key Observations :
- Chlorine substituents (e.g., in Compound 5) confer higher melting points, suggesting improved crystallinity and stability.
- The target compound’s methylsulfonyl group may balance solubility and stability .
D1 Protease Inhibitor ()
The compound N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide () is a D1 protease inhibitor with herbicidal applications. Structural differences from the target compound include:
- Benzoxazolo-thiazole core vs. dichlorobenzo[d]thiazole in the target.
- Phenylsulfonyl vs. methylsulfonyl groups.
Key Observations :
- The benzoxazolo-thiazole system in ’s compound exhibits a monoclinic crystal structure (P21/c), suggesting dense molecular packing . The target compound’s dichloro substitution may alter crystallinity and binding affinity.
CDK7 Inhibitors and Pyrazole/Thiazole Hybrids ()
describes acrylamide derivatives with thiazole motifs as CDK7 inhibitors for cancer, while emphasizes pyrazole-thiazole hybrids with anti-inflammatory and antimicrobial properties.
Key Observations :
- The target compound’s piperidine-carboxamide scaffold differs from the acrylamide derivatives in , which may limit overlap in biological targets (e.g., cancer vs. pain or antimicrobial applications).
- Thiazole rings are critical in both contexts, but substituents dictate specificity. For example, electron-withdrawing groups (e.g., Cl in the target) often enhance target binding affinity .
Preparation Methods
Esterification of Piperidine-4-Carboxylic Acid
Sulfonylation of Piperidine
- Reactants : Methyl piperidine-4-carboxylate (10 mmol), methylsulfonyl chloride (MsCl, 12 mmol), triethylamine (Et₃N, 15 mmol) in dichloromethane (DCM, 50 mL).
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 88% 1-(methylsulfonyl)piperidine-4-carboxylate.
Table 2. Spectral Data for 1-(Methylsulfonyl)Piperidine-4-Carboxylate
| Technique | Key Signals |
|---|---|
| $$ ^13C $$ NMR (DMSO-d₆) | δ 170.5 (C=O), 44.2 (SO₂CH₃) |
| IR (KBr) | 1720 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O) |
Coupling of Benzothiazol-2-amine and Piperidine Carboxylate
The critical C–N bond formation is achieved via a carbodiimide-mediated coupling:
- Reactants : 4,5-Dichlorobenzo[d]thiazol-2-amine (10 mmol), 1-(methylsulfonyl)piperidine-4-carboxylic acid (10 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol), 4-dimethylaminopyridine (DMAP, 1 mmol) in DCM (50 mL).
- Conditions : Stirred at room temperature for 24 hours.
- Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (ethyl acetate/hexane 1:2).
- Yield : 70–75%.
Table 3. Optimization of Coupling Conditions
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC | DCM | 24 | 75 |
| EDCI | DMF | 18 | 68 |
| HATU | THF | 12 | 72 |
Final Hydrolysis and Purification
The ester intermediate is hydrolyzed to the target carboxamide:
- Reactants : Methyl 1-(methylsulfonyl)piperidine-4-carboxylate conjugate (10 mmol), aqueous ammonia (NH₃, 28%, 20 mL).
- Conditions : Reflux at 80°C for 6 hours.
- Workup : Acidification with HCl to pH 2–3, extraction with ethyl acetate.
- Yield : 90% pure product after recrystallization (ethanol/water).
Table 4. Analytical Summary of Final Product
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| HPLC Purity | 99.2% (C18, MeOH:H₂O 70:30) |
| $$ ^1H $$ NMR (DMSO-d₆) | δ 8.15 (s, 1H, NH), 3.45–3.55 (m, 4H, piperidine) |
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling Approach
A copper-catalyzed coupling between 4,5-dichlorobenzo[d]thiazol-2-amine and 1-(methylsulfonyl)piperidine-4-carbonyl chloride demonstrates moderate efficiency (60% yield) but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Accelerated coupling under microwave irradiation (100°C, 30 min) improves yield to 80% but necessitates specialized equipment.
Industrial-Scale Considerations
- Cost Efficiency : Bulk use of DCC increases expense; EDCI/HOBt systems offer a cheaper alternative (65% yield).
- Safety : Exothermic sulfonylation requires controlled addition of MsCl to prevent runaway reactions.
- Waste Management : Neutralization of HCl gas via scrubbers is critical during ester hydrolysis.
Q & A
Basic: What synthetic routes are commonly used to prepare N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzo[d]thiazole core via condensation of o-aminothiophenol derivatives with aldehydes or ketones under oxidative conditions.
- Step 2: Coupling the thiazole amine with a piperidine-4-carboxamide derivative. For example, carboxamide intermediates are reacted with 1-(methylsulfonyl)piperidine-4-carboxylic acid using coupling agents like HATU or EDCI in solvents such as DMF or dichloromethane .
- Step 3: Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification: Recrystallization (e.g., using ethyl acetate/n-hexane) or preparative TLC/HPLC to achieve >95% purity .
Basic: What analytical techniques are used to confirm the structure and purity of the compound?
Methodological Answer:
- 1H/13C NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm for benzo[d]thiazole), piperidine methylsulfonyl protons (δ 3.0–3.5 ppm), and carboxamide carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) with an error margin <5 ppm .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% .
Advanced: How can reaction yields be optimized during the coupling step of the thiazole and piperidine moieties?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Stoichiometry: A 1.2:1 molar ratio of carboxamide to amine ensures complete coupling .
- Temperature Control: Reactions performed at 0–5°C reduce racemization; room temperature is used for slower reactions requiring higher selectivity .
- Catalyst Optimization: Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Theoretical vs. Experimental Comparison: Use computational tools (e.g., ChemDraw NMR prediction) to model expected splitting patterns and identify discrepancies caused by conformational isomerism .
- Impurity Analysis: Perform LC-MS to detect trace byproducts (e.g., unreacted starting materials) that may obscure signals .
- Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation of the methylsulfonyl group) by acquiring spectra at 25°C and 50°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
